

An In-depth Technical Guide to the Structure Elucidation of 4-Methoxybenzaldehyde Oxime

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Compound of Interest

Compound Name: 4-Methoxybenzaldehyde oxime

CAS No.: 3235-04-9

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Abstract

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of **4-Methoxybenzaldehyde oxime**, a common synthetic intermediate. We move beyond a simple recitation of data to explain the causal reasoning behind the selection of analytical techniques and the interpretation of their results. This document details the synthesis, purification, and multi-technique spectroscopic analysis required for complete characterization, with a particular focus on resolving the E/Z isomerism inherent to oximes. The protocols and data interpretation strategies outlined herein are designed to serve as a robust framework for researchers, scientists, and drug development professionals engaged in small molecule characterization.

Introduction: The Need for Rigorous Characterization

4-Methoxybenzaldehyde oxime, also known as anisaldehyde oxime, is a versatile building block in organic synthesis, finding application in the development of agrochemicals,

pharmaceuticals, and other fine chemicals. Its synthesis from 4-methoxybenzaldehyde is a straightforward condensation reaction. However, the resulting C=N double bond introduces the possibility of geometric isomerism (E/Z), which can significantly impact the molecule's reactivity, biological activity, and physical properties. Therefore, a cursory analysis is insufficient; a rigorous, multi-faceted approach is required to confirm not only the covalent structure but also the stereochemical configuration of the predominant isomer.

This guide presents a holistic workflow, beginning with a validated synthesis protocol and culminating in the integration of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and high-resolution Nuclear Magnetic Resonance (NMR) Spectroscopy to build an unassailable structural proof.

Synthesis and Purification: Establishing a High-Quality Analyte

The quality of any analytical data is fundamentally dependent on the purity of the sample. The chosen synthetic route is the classic reaction of an aldehyde with hydroxylamine hydrochloride, which proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to form the oxime.

Reaction Mechanism Rationale

The reaction is typically performed under mildly basic conditions. A base, such as sodium hydroxide or sodium acetate, is required to deprotonate the hydroxylamine hydrochloride (in situ), liberating the free hydroxylamine (NH₂OH) nucleophile. This free amine then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The resulting tetrahedral intermediate, a hemiaminal, readily eliminates a molecule of water to form the stable C=N double bond of the oxime.

Caption: Fig. 1: Oxime Formation Mechanism

Experimental Protocol: Synthesis

This protocol is a representative method adapted from established procedures.^{[1][2]}

- **Reagent Preparation:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzaldehyde (5.00 g, 36.7 mmol, 1.0 eq) in 50 mL of ethanol.

- **Addition of Hydroxylamine:** To this solution, add hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$) (2.81 g, 40.4 mmol, 1.1 eq).
- **Basification:** Slowly add an aqueous solution of sodium hydroxide (1.62 g, 40.4 mmol, 1.1 eq in 10 mL of water) to the stirring mixture. The base neutralizes the HCl, liberating the free hydroxylamine.
- **Reaction:** Heat the mixture to a gentle reflux ($\sim 80^\circ\text{C}$) and monitor the reaction progress using Thin-Layer Chromatography (TLC) [Mobile Phase: Hexane/Ethyl Acetate 7:3]. The reaction is typically complete within 1-2 hours, indicated by the consumption of the starting aldehyde.
- **Work-up:** After cooling to room temperature, reduce the ethanol volume by approximately half using a rotary evaporator. Add 50 mL of cold deionized water to the flask to precipitate the crude product.
- **Purification:** Collect the white precipitate by vacuum filtration through a Büchner funnel. Wash the solid with two portions of cold water (2x20 mL). Recrystallize the crude solid from an ethanol/water mixture to yield pure **4-Methoxybenzaldehyde oxime** as a white crystalline solid.
- **Drying & Characterization:** Dry the purified crystals under vacuum. Determine the melting point and yield. The expected melting point is around $131\text{-}133^\circ\text{C}$.

A Multi-Technique Approach to Structure Elucidation

A single analytical technique is rarely sufficient for complete structural proof. A synergistic approach, where each method provides a unique piece of the puzzle, is the gold standard. The logical workflow involves first confirming the molecular mass and formula, then identifying functional groups, and finally mapping the precise connectivity and stereochemistry of the atoms.

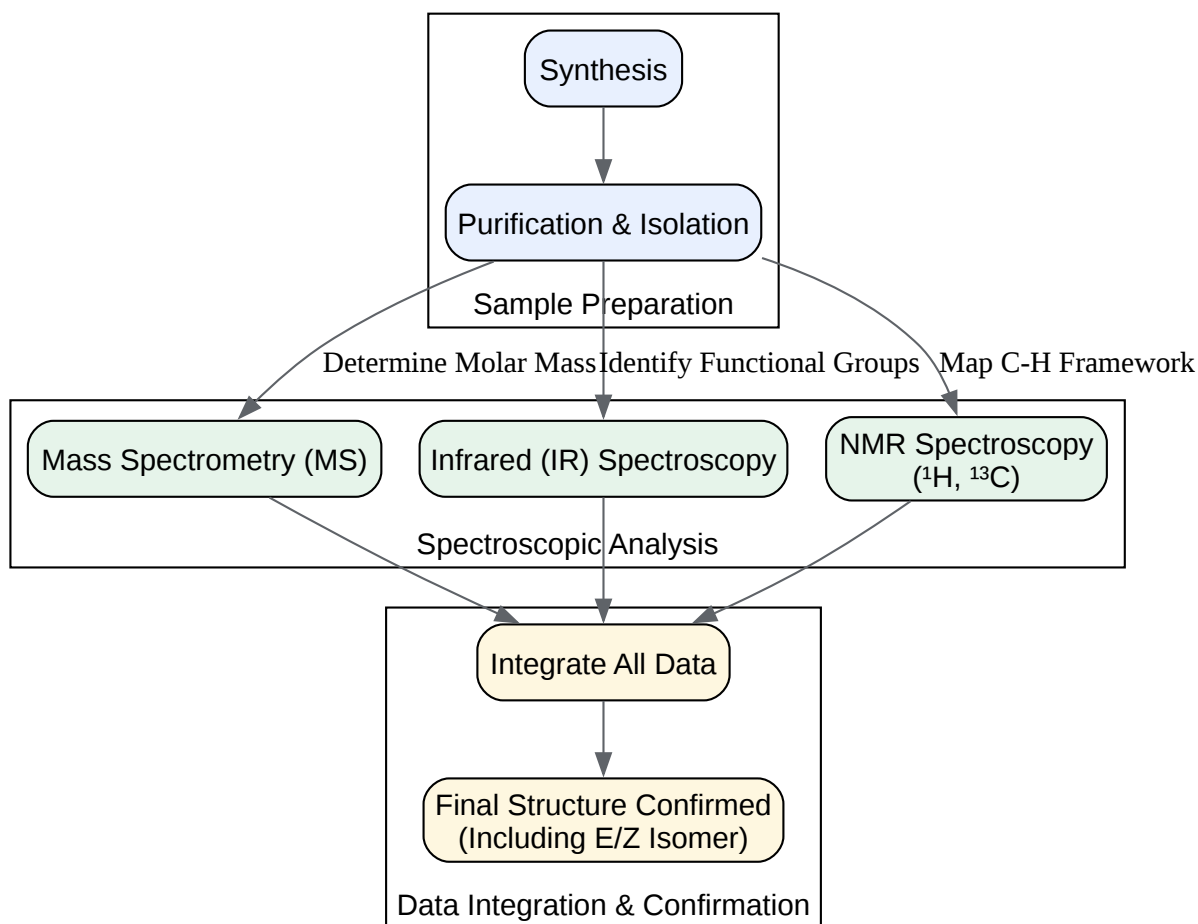


Fig. 2: Structure Elucidation Workflow

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Caption: Fig. 2: Structure Elucidation Workflow

Mass Spectrometry (MS): The Molecular Formula

Objective: To confirm the molecular weight and elemental composition.

Methodology: The purified oxime is analyzed by high-resolution mass spectrometry (HRMS), typically using an Electrospray Ionization (ESI) source.

Expected Results: The chemical formula for **4-Methoxybenzaldehyde oxime** is $C_8H_9NO_2$. The expected monoisotopic mass is 151.0633 g/mol. [3] HRMS analysis should yield a molecular ion peak $[M+H]^+$ at m/z 152.0706 or $[M+Na]^+$ at m/z 174.0525, with the measured mass agreeing with the theoretical mass to within 5 ppm. This result provides strong evidence for the elemental formula, ruling out alternative structures with the same nominal mass.

Infrared (IR) Spectroscopy: Functional Group Identification

Objective: To identify the key functional groups present in the molecule and confirm the conversion of the aldehyde starting material.

Methodology: A small amount of the dry, purified solid is analyzed using an FTIR spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Interpretation: The IR spectrum provides a "fingerprint" of the molecule's covalent bonds. The most critical transformations to observe are the disappearance of the strong aldehyde $C=O$ stretch and the appearance of new bands corresponding to the oxime group.

Wavenumber (cm ⁻¹)	Assignment	Significance
~3350 (broad)	O-H stretch	Confirms the presence of the oxime hydroxyl group.[4]
~1606	C=N stretch	Confirms the formation of the imine-like oxime bond.[4]
~1700	C=O stretch	ABSENCE of a strong peak here confirms complete conversion of the starting aldehyde.[5][6]
~1250	C-O stretch	Characteristic of the aryl-ether methoxy group.[4][5]
~956	N-O stretch	A key indicator of the oxime functionality.[4]

Table 1: Key IR Absorptions for 4-Methoxybenzaldehyde Oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR is the most powerful technique for this analysis as it provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule.[7] Analysis is performed by dissolving the sample in a deuterated solvent, such as deuteriochloroform (CDCl₃) or DMSO-d₆.

3.3.1. ¹H NMR Spectroscopy: Probing the Proton Environment and Isomerism

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. Crucially, it allows for the differentiation and quantification of E/Z isomers, as the spatial arrangement around the C=N bond significantly affects the chemical shift of nearby protons.[7][8]

Caption: Fig. 3: E/Z Isomers of the Oxime

Expected Spectrum & Interpretation: Literature data indicates that the E-isomer is typically the major product.[4]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.11	Singlet (s)	1H	H-C=N	This imine proton is deshielded. Its chemical shift is highly sensitive to the E/Z geometry. The disappearance of the starting aldehyde proton (~9.9 ppm) confirms reaction completion. ^{[4][9]}
~7.52	Doublet (d)	2H	Ar-H (ortho to C=N)	These aromatic protons are deshielded by the C=N group. They appear as a doublet due to coupling with the meta protons.
~6.91	Doublet (d)	2H	Ar-H (meta to C=N)	These aromatic protons are shielded by the electron-donating -OCH ₃ group and appear upfield.
~3.84	Singlet (s)	3H	-OCH ₃	The three equivalent methyl protons appear as a sharp singlet.

Broad Singlet	1H	-N-OH	The oxime hydroxyl proton is often broad and may exchange with trace water in the solvent. Its position can be variable.
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Table 2: ^1H NMR Data (CDCl_3 , 300 MHz) for the major (E) isomer of 4-Methoxybenzaldehyde Oxime.[4]

If a mixture of isomers is present, a second, smaller set of peaks will be visible, most notably a second singlet for the H-C=N proton at a slightly different chemical shift.[10]

3.3.2. ^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

The ^{13}C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment	Rationale
~161	Ar-C (para, with -OCH ₃)	The carbon attached to the oxygen is significantly deshielded.
~150	C=N	The imine carbon is characteristically found in this downfield region.[4]
~129	Ar-C (ortho)	Aromatic carbons adjacent to the C=N group.
~125	Ar-C (ipso)	The quaternary carbon attached to the C=N group.
~114	Ar-C (meta)	Aromatic carbons shielded by the -OCH ₃ group.[4]
~55	-OCH ₃	The methyl carbon of the methoxy group.[4]

Table 3: ¹³C NMR Data (CDCl₃, 75 MHz) for 4-Methoxybenzaldehyde Oxime.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of **4-Methoxybenzaldehyde oxime** is achieved through a logical and self-validating sequence of analytical experiments. Mass spectrometry provides an unambiguous molecular formula. Infrared spectroscopy confirms the successful chemical transformation by tracking the disappearance of the reactant's key functional group (C=O) and the appearance of the product's characteristic groups (O-H, C=N, N-O). Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the atomic framework, confirming the precise connectivity and, most importantly, allowing for the assignment of the predominant E/Z stereoisomer. The congruence of data from these orthogonal techniques provides an exceptionally high degree of confidence in the final structural assignment. This comprehensive approach exemplifies the standard of rigor required in modern chemical science.

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